Cas no 1818294-31-3 (Fmoc-PEG6-NHS ester)

Fmoc-PEG6-NHS ester 化学的及び物理的性質
名前と識別子
-
- Fmoc-PEG6-NHS ester
- FmocNH-PEG6-NHS ester
- Fmoc-NH-PEG6-NHS
- Fmoc-NH-PEG6-CH2CH2COONHS Ester
- 1818294-31-3
- FmocNH-PEG6-CH2CH2COONHS
- DA-53351
- MS-31060
- HY-126882
- C70320
- 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester
- FMOC-PEG6-NHSESTER
- AKOS040741756
- DTXSID601107912
- 2,5-dioxopyrrolidin-1-yl 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22-heptaoxa-4-azapentacosan-25-oate
- CS-0107979
- (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- BP-21633
-
- インチ: 1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40)
- InChIKey: KFJXLDJJJJQTGL-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(CCC1=O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 672.28942484 g/mol
- どういたいしつりょう: 672.28942484 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 12
- 重原子数: 48
- 回転可能化学結合数: 26
- 複雑さ: 946
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 672.7
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 157
Fmoc-PEG6-NHS ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-21633-250mg |
Fmoc-PEG6-NHS ester |
1818294-31-3 | 98% | 250mg |
5415.0CNY | 2021-07-14 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHF-14-1g |
FmocNH-PEG6-NHS ester |
1818294-31-3 | >98.00% | 1g |
¥2950.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178619-100mg |
Fmoc-PEG6-NHS ester |
1818294-31-3 | 98% | 100mg |
¥2975 | 2023-04-15 | |
eNovation Chemicals LLC | Y1252851-100mg |
Fmoc-peg6-nhs ester |
1818294-31-3 | 98% | 100mg |
$235 | 2024-06-06 | |
Chemenu | CM340270-1g |
Fmoc-PEG6-NHS ester |
1818294-31-3 | 95%+ | 1g |
$*** | 2023-03-30 | |
Aaron | AR00I10T-250mg |
Fmoc-PEG6-NHS ester |
1818294-31-3 | 95% | 250mg |
$353.00 | 2025-01-25 | |
1PlusChem | 1P00I0SH-100mg |
Fmoc-peg6-nhs ester |
1818294-31-3 | 98% | 100mg |
$232.00 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2221-100mg |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
1818294-31-3 | 95% | 100mg |
¥2006.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2221-250mg |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
1818294-31-3 | 95% | 250mg |
¥3353.0 | 2024-04-23 | |
A2B Chem LLC | AI40033-250mg |
Fmoc-peg6-nhs ester |
1818294-31-3 | 95% | 250mg |
$255.00 | 2024-04-20 |
Fmoc-PEG6-NHS ester 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Fmoc-PEG6-NHS esterに関する追加情報
Professional Introduction to Fmoc-PEG6-NHS Ester (CAS No. 1818294-31-3)
Fmoc-PEG6-NHS Ester is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology due to its versatile applications. The compound, with the CAS number 1818294-31-3, is a derivative of polyethylene glycol (PEG) and is widely utilized in the synthesis of conjugates, drug delivery systems, and biomolecular modifications. This introduction delves into the properties, applications, and recent advancements associated with Fmoc-PEG6-NHS Ester, emphasizing its role in cutting-edge research.
The molecular structure of Fmoc-PEG6-NHS Ester consists of a PEG chain with a length of six units, terminated with an NHS (N-hydroxysuccinimide) ester group. The presence of the Fmoc (fluorenylmethyloxycarbonyl) moiety at one end of the PEG chain adds an additional layer of functionality, making it particularly useful in peptide coupling reactions. This combination of features allows for precise modifications and conjugations in biomolecular chemistry, which is crucial for developing novel therapeutic agents.
In recent years, the use of PEGylated compounds has seen a surge in pharmaceutical applications due to their ability to enhance drug stability, prolong circulation time, and improve bioavailability. The NHS ester functionality in Fmoc-PEG6-NHS Ester facilitates facile coupling with primary amines, making it an indispensable tool in solid-phase peptide synthesis (SPPS). This property is particularly valuable in the development of peptide-based drugs, where site-specific modifications are essential for achieving optimal pharmacological effects.
One of the most compelling aspects of Fmoc-PEG6-NHS Ester is its role in advanced drug delivery systems. PEGylation is a well-established strategy to mask the immunogenicity of therapeutic proteins and reduce their renal clearance. The six-unit PEG chain strikes a balance between steric hindrance and biocompatibility, making it an ideal candidate for conjugating biologics. Recent studies have demonstrated that PEGylated proteins exhibit improved pharmacokinetic profiles, which can lead to more effective treatment regimens for patients.
Recent research has also explored the potential of Fmoc-PEG6-NHS Ester in nanomedicine. The compound has been incorporated into polymeric micelles and nanoparticles to enhance the delivery of hydrophobic drugs. These nanocarriers leverage the hydrophilic nature of PEG to improve solubility and reduce toxicity, while the NHS ester allows for post-synthetic modifications. Such innovations are paving the way for targeted therapies that can overcome traditional limitations in drug delivery.
The Fmoc group in Fmoc-PEG6-NHS Ester is particularly noteworthy for its utility in peptide synthesis. Fmoc chemistry has revolutionized solid-phase peptide synthesis by providing a reversible protecting group that can be selectively removed under mild conditions. This feature ensures high yields and purity in peptide coupling reactions, which are critical for producing high-quality therapeutic peptides. The combination of Fmoc functionality with PEGylation offers a powerful platform for designing complex biomolecules.
In clinical trials, compounds derived from Fmoc-PEG6-NHS Ester have shown promise in treating various diseases, including cancer and autoimmune disorders. For instance, PEGylated monoclonal antibodies have demonstrated extended half-lives, reducing the frequency of administration required for patients. Additionally, research indicates that PEGylation can improve the efficacy of enzyme-based therapies by protecting them from degradation and enhancing their targeting capabilities.
The versatility of Fmoc-PEG6-NHS Ester extends beyond pharmaceutical applications. It has been utilized in diagnostic imaging techniques, where PEGylated contrast agents improve MRI and CT scans by reducing background noise. Furthermore, the compound has found utility in bioconjugation techniques used in antibody-drug conjugates (ADCs), where precise modifications are essential for ensuring targeted cytotoxicity.
The synthesis and handling of Fmoc-PEG6-NHS Ester require stringent quality control measures to ensure consistency and reliability. Manufacturers must adhere to rigorous standards to meet the demands of pharmaceutical research and development. Advanced purification techniques are employed to isolate high-purity compounds, minimizing impurities that could affect downstream applications.
Future research directions involving Fmoc-PEG6-NHS Ester include exploring novel conjugation strategies and expanding its applications in gene therapy. The ability to modify nucleic acids with PEGylated derivatives could lead to more stable and efficient gene delivery vectors. Additionally, computational modeling is being used to predict optimal PEG chain lengths for different therapeutic applications, further enhancing the precision of drug design.
In conclusion,Fmoc-PEG6-NHS Ester (CAS No. 1818294-31-3) is a multifaceted compound with broad implications in pharmaceutical science and biotechnology. Its unique combination of functionalities makes it an invaluable tool for researchers developing next-generation therapeutics. As advancements continue to emerge from academic laboratories and clinical trials,Fmoc-PEG6-NHS Ester will undoubtedly play a pivotal role in shaping the future of medicine.
1818294-31-3 (Fmoc-PEG6-NHS ester) 関連製品
- 30670-98-5((2{S},5{R})-1-isopropyl-2,5-dimethylpiperidin-4-one)
- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)
- 78224-47-2(Methyl 8-methoxyquinoline-2-carboxylate)
- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)
- 2138062-06-1(3-[Benzyl(methyl)amino]-4-ethylcyclohexan-1-ol)
- 1261913-03-4(2-Methoxy-5-(3-nitrophenyl)nicotinic acid)
- 2649066-36-2(5-bromo-2-(2-isocyanatopropan-2-yl)-1,3-thiazole)
- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)
- 1390655-05-6(3-chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride)
- 3810-11-5((3-Aminopyridin-4-yl)(phenyl)methanone)
